molecular formula C4H3ClN2O2 B193424 5-Chlorouracil CAS No. 1820-81-1

5-Chlorouracil

Cat. No. B193424
CAS RN: 1820-81-1
M. Wt: 146.53 g/mol
InChI Key: ZFTBZKVVGZNMJR-UHFFFAOYSA-N
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Patent
US03954758

Procedure details

In a suitable reaction vessel as in the previous examples a suspension of uracil (1.00g) in an aqueous solution of 18% HCl (10 ml, representing 5 ml of concentrated HCl and 5 ml of water) was introduced. Gaseous fluorine (0.024 moles) was bubbled through the suspension when the reaction temperature of 72°-80°C was reached. The reaction continued for about 140 minutes until the presence of fluorine was detected leaving the reaction vessel. The ratio of fluorine to uracil was 2.73. During the course of the reaction the odor of chlorine gas was observed. A white solid was present throughout the reaction and a final product of 0.98g was collected by filtration. Elemental analysis of the compound detected no fluorine and indicated the compound to be 5-chlorouracil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.024 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].FF.[Cl:11]Cl>Cl>[Cl:11][C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Step Two
Name
Quantity
0.024 mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
was detected leaving the reaction vessel
CUSTOM
Type
CUSTOM
Details
A white solid was present throughout the reaction
FILTRATION
Type
FILTRATION
Details
a final product of 0.98g was collected by filtration

Outcomes

Product
Name
Type
Smiles
ClC=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03954758

Procedure details

In a suitable reaction vessel as in the previous examples a suspension of uracil (1.00g) in an aqueous solution of 18% HCl (10 ml, representing 5 ml of concentrated HCl and 5 ml of water) was introduced. Gaseous fluorine (0.024 moles) was bubbled through the suspension when the reaction temperature of 72°-80°C was reached. The reaction continued for about 140 minutes until the presence of fluorine was detected leaving the reaction vessel. The ratio of fluorine to uracil was 2.73. During the course of the reaction the odor of chlorine gas was observed. A white solid was present throughout the reaction and a final product of 0.98g was collected by filtration. Elemental analysis of the compound detected no fluorine and indicated the compound to be 5-chlorouracil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.024 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].FF.[Cl:11]Cl>Cl>[Cl:11][C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Step Two
Name
Quantity
0.024 mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
was detected leaving the reaction vessel
CUSTOM
Type
CUSTOM
Details
A white solid was present throughout the reaction
FILTRATION
Type
FILTRATION
Details
a final product of 0.98g was collected by filtration

Outcomes

Product
Name
Type
Smiles
ClC=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.